4-[(dimethylamino)methyl]cyclohexan-1-one
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Overview
Description
4-[(dimethylamino)methyl]cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a dimethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and dimethylamine. The process can be carried out under acidic or basic conditions, with the choice of catalyst and solvent affecting the yield and purity of the product. For example, using hydrochloric acid as a catalyst in an aqueous medium can facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(dimethylamino)methyl]cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can react with the dimethylaminomethyl group under appropriate conditions.
Major Products
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-[(dimethylamino)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-[Dimethylaminomethyl]heliomycin: A derivative with enhanced water solubility and greater antitumor effects.
N,N-Dimethylaminomethylferrocene: A compound with similar structural features but different applications.
Uniqueness
4-[(dimethylamino)methyl]cyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-8-3-5-9(11)6-4-8/h8H,3-7H2,1-2H3 |
InChI Key |
CXDCQPPTWNFDAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCC(=O)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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